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Compound of Interest

Compound Name: SAR405

Cat. No.: B610686 Get Quote

In the landscape of cell biology and drug discovery, the selective inhibition of lipid kinases is

paramount for dissecting cellular signaling pathways and developing targeted therapeutics.

This guide provides a detailed comparison of two prominent inhibitors of the class III

phosphoinositide 3-kinase (PI3K), Vps34: the highly selective SAR405 and the broad-spectrum

inhibitor wortmannin. This analysis is tailored for researchers, scientists, and drug development

professionals seeking to understand the nuanced differences in their selectivity, mechanism of

action, and experimental application.

At a Glance: Key Differences
Feature SAR405 Wortmannin

Target Vps34 (PIK3C3) Pan-PI3K (Class I, II, and III)

Selectivity Highly selective for Vps34 Non-selective

Mechanism ATP-competitive inhibitor Covalent, irreversible inhibitor

Potency (Vps34) High (low nM range) High (low nM range)

Off-target Effects
Minimal on other PI3Ks and

mTOR

Significant on other PI3Ks,

mTOR, DNA-PKcs, etc.

Quantitative Analysis: Potency and Selectivity
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The efficacy and specificity of an inhibitor are best understood through quantitative measures

of its interaction with its target. The following tables summarize the available data on the

potency and selectivity of SAR405 and wortmannin.

Table 1: Inhibitor Potency against Vps34
Inhibitor Assay Type Parameter Value (nM) Reference

SAR405

Biochemical

(recombinant

human Vps34)

IC50 1 - 1.2 [1][2]

Biophysical Kd 1.5 [2][3]

Cellular (GFP-

FYVE HeLa

cells)

IC50 27

Wortmannin Biochemical IC50 ~3-5 [4][5]

IC50: Half-maximal inhibitory concentration; Kd: Dissociation constant.
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Inhibitor Target IC50 (nM) Notes Reference

SAR405 Vps34 1.2

Highly selective.

Not active up to

10 µM on class I

and class II

PI3Ks as well as

on mTOR.

[2][3]

PI3Kα (Class IA) >10,000

PI3Kβ (Class IA) >10,000

PI3Kδ (Class IB) >10,000

PI3Kγ (Class IB) >10,000

mTOR >10,000

Wortmannin PI3K (general) ~3

Little selectivity

within the PI3K

family.

[5]

DNA-PK 16

Potent inhibitor

of other PI3K-

related kinases.

[5]

ATM 150 [5]

PLK1 5.8

Also inhibits

Polo-like

kinases.

[4]

PLK3 48 [4]

This table highlights the broad activity of wortmannin compared to the focused action of

SAR405.

Vps34 Signaling Pathways
Vps34 is a central player in two fundamental cellular processes: autophagy and endosomal

trafficking. It exerts its function as a catalytic subunit within two distinct protein complexes,
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Complex I and Complex II.

Vps34 Signaling Pathways
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Caption: Vps34 signaling through Complex I and II and points of inhibition.

Experimental Protocols
Precise and reproducible experimental design is critical for obtaining reliable data. Below are

detailed methodologies for key assays used to evaluate Vps34 inhibitors.

In Vitro Vps34 Kinase Assay
This assay directly measures the enzymatic activity of Vps34 and its inhibition.

Objective: To determine the IC50 of an inhibitor against recombinant Vps34.

Materials:
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Recombinant human Vps34/Vps15 complex

Phosphatidylinositol (PI) substrate (e.g., as liposomes)

[γ-³²P]ATP

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

Inhibitor stock solution (e.g., SAR405 or wortmannin in DMSO)

Stop solution (e.g., 1 M HCl)

Thin-layer chromatography (TLC) plates

Scintillation counter or phosphorimager

Procedure:

Prepare serial dilutions of the inhibitor in kinase assay buffer.

In a reaction tube, combine the recombinant Vps34/Vps15 complex and the PI substrate.

Add the diluted inhibitor or DMSO (vehicle control) to the reaction tubes and incubate for a

short period (e.g., 10 minutes) at room temperature.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).

Stop the reaction by adding the stop solution.

Extract the lipids from the reaction mixture.

Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent

system.

Visualize the radiolabeled PI3P product using a phosphorimager or quantify by scintillation

counting of the excised spots.
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Plot the percentage of inhibition against the inhibitor concentration and determine the IC50

value.

Cellular GFP-FYVE Assay
This cell-based assay assesses the in-cell activity of Vps34 by monitoring the localization of a

PI3P-binding probe.

Objective: To determine the cellular IC50 of an inhibitor by measuring the displacement of a

GFP-FYVE probe from endosomal membranes.

Materials:

Cells stably expressing a GFP-FYVE domain fusion protein (e.g., HeLa or U2OS cells). The

FYVE domain specifically binds to PI3P.

Cell culture medium and supplements.

Inhibitor stock solution.

Hoechst 33342 or DAPI for nuclear staining.

High-content imaging system or fluorescence microscope.

Procedure:

Seed the GFP-FYVE expressing cells in a multi-well plate suitable for imaging.

Allow the cells to adhere and grow overnight.

Prepare serial dilutions of the inhibitor in cell culture medium.

Treat the cells with the diluted inhibitor or DMSO (vehicle control) for a specified time (e.g.,

1-2 hours).

Fix the cells (e.g., with 4% paraformaldehyde).

Stain the nuclei with Hoechst 33342 or DAPI.
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Acquire images using a high-content imaging system.

Quantify the punctate GFP fluorescence, which represents the amount of GFP-FYVE

localized to endosomes.

A decrease in GFP puncta indicates inhibition of Vps34 and a reduction in cellular PI3P

levels.

Plot the percentage of GFP-FYVE displacement against the inhibitor concentration to

determine the cellular IC50.
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GFP-FYVE Cellular Assay Workflow

Experimental Conditions
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Caption: Workflow for assessing Vps34 inhibition in cells using a GFP-FYVE probe.

Conclusion
The choice between SAR405 and wortmannin fundamentally depends on the experimental

objective.
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SAR405 is the inhibitor of choice for studies requiring the specific interrogation of Vps34

function. Its high selectivity minimizes the confounding effects of inhibiting other PI3K isoforms

and related kinases, making it an invaluable tool for dissecting the precise roles of Vps34 in

autophagy, endosomal trafficking, and other cellular processes.

Wortmannin, while a potent inhibitor of Vps34, should be used with caution due to its broad-

spectrum activity. It is useful for studies where pan-PI3K inhibition is desired or as a historical

reference. However, attributing observed effects solely to Vps34 inhibition when using

wortmannin can be misleading.

For researchers aiming to delineate the specific contributions of Vps34 to cellular physiology

and disease, the superior selectivity of SAR405 makes it the more appropriate and reliable

tool. This guide provides the foundational data and methodologies to aid in the informed

selection and application of these critical research compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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